molecular formula C8H17N3O3 B6256987 tert-butyl N-[(2S)-2-amino-2-carbamoylethyl]carbamate CAS No. 873199-41-8

tert-butyl N-[(2S)-2-amino-2-carbamoylethyl]carbamate

Cat. No.: B6256987
CAS No.: 873199-41-8
M. Wt: 203.2
InChI Key:
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Description

tert-Butyl N-[(2S)-2-amino-2-carbamoylethyl]carbamate is a chemical compound that features a tert-butyl group, an amino group, and a carbamate group. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The tert-butyl group provides steric hindrance, making the compound stable under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-2-amino-2-carbamoylethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate protecting group. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process, allowing for better control over reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2S)-2-amino-2-carbamoylethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines .

Scientific Research Applications

tert-Butyl N-[(2S)-2-amino-2-carbamoylethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-2-amino-2-carbamoylethyl]carbamate involves the protection of amino groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The carbamate group can be selectively removed under mild acidic conditions, allowing for the deprotection of the amino group when needed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2S)-2-amino-2-carbamoylethyl]carbamate is unique due to its specific combination of functional groups, which provides both steric protection and the ability to participate in various chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .

Properties

CAS No.

873199-41-8

Molecular Formula

C8H17N3O3

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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